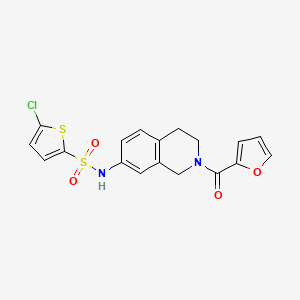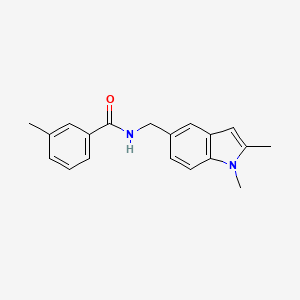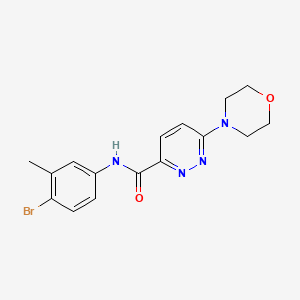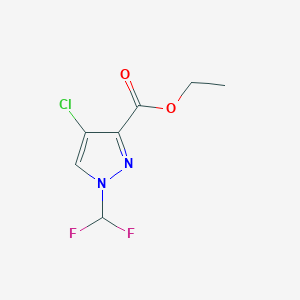![molecular formula C22H26N2O2 B2971514 2-(Naphthalen-2-yloxy)-1-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)ethan-1-one CAS No. 2415541-11-4](/img/structure/B2971514.png)
2-(Naphthalen-2-yloxy)-1-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Naphthalen-2-yloxy)-1-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)ethan-1-one is a complex organic compound that features a naphthalene moiety, an azetidine ring, and a cyclopentapyrrole structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-2-yloxy)-1-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)ethan-1-one typically involves multiple steps:
Formation of the Naphthalen-2-yloxy Intermediate: This step involves the reaction of naphthalene with an appropriate halogenating agent to form a halogenated naphthalene derivative, followed by nucleophilic substitution with an alcohol to form the naphthalen-2-yloxy intermediate.
Synthesis of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable amine and a halogenated precursor.
Formation of the Cyclopentapyrrole Moiety: This step involves the cyclization of a suitable precursor to form the octahydrocyclopenta[c]pyrrole structure.
Coupling Reactions: The final step involves coupling the naphthalen-2-yloxy intermediate with the azetidine and cyclopentapyrrole moieties under appropriate conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene moiety, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can occur at the azetidine ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The naphthalen-2-yloxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Hydrogenated or ring-opened azetidine derivatives.
Substitution: Functionalized naphthalene derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Biological Studies: The compound can be used to study the interactions between small molecules and biological targets.
Industrial Applications:
Mécanisme D'action
The mechanism of action of 2-(Naphthalen-2-yloxy)-1-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)ethan-1-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The naphthalene moiety could facilitate binding to hydrophobic pockets, while the azetidine and cyclopentapyrrole structures could provide additional interactions with the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Naphthalen-2-yloxy)-1-(3-azetidin-1-yl)ethan-1-one: Lacks the cyclopentapyrrole moiety, potentially altering its biological activity.
1-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)ethan-1-one: Lacks the naphthalene moiety, which may affect its binding properties.
Uniqueness
The presence of both the naphthalene moiety and the cyclopentapyrrole structure in 2-(Naphthalen-2-yloxy)-1-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)ethan-1-one makes it unique compared to similar compounds. This combination of structural features can lead to distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
1-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-naphthalen-2-yloxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c25-22(15-26-21-9-8-16-4-1-2-5-17(16)10-21)24-13-20(14-24)23-11-18-6-3-7-19(18)12-23/h1-2,4-5,8-10,18-20H,3,6-7,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFAGSYRYDHXCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C3CN(C3)C(=O)COC4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Tert-butyl-2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2971431.png)
amine hydrochloride](/img/structure/B2971433.png)


![4-((Benzo[d]oxazol-2-ylthio)methyl)phenyl benzoate](/img/structure/B2971437.png)


![N1-(3,5-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2971444.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2971445.png)


![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-2-butanamine](/img/structure/B2971448.png)


